molecular formula C16H22O B181790 1-(4-Cyclohexylphenyl)-2-methylpropan-1-one CAS No. 53207-60-6

1-(4-Cyclohexylphenyl)-2-methylpropan-1-one

Cat. No.: B181790
CAS No.: 53207-60-6
M. Wt: 230.34 g/mol
InChI Key: NTYVIEOSHAUDLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Cyclohexylphenyl)-2-methylpropan-1-one is an organic compound with the molecular formula C15H22O. It is also known as 4-Cyclohexylacetophenone. This compound is characterized by a cyclohexyl group attached to a phenyl ring, which is further connected to a methylpropanone moiety. It is a colorless to light yellow solid and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Cyclohexylphenyl)-2-methylpropan-1-one can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of 4-cyclohexylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: In industrial settings, the compound can be produced on a larger scale using similar Friedel-Crafts acylation techniques. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial production.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Cyclohexylphenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl group can yield alcohols. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution: Nitric acid (HNO3) for nitration, Sulfuric acid (H2SO4) for sulfonation, Halogens (Cl2, Br2) for halogenation

Major Products:

    Oxidation: Carboxylic acids, Ketones

    Reduction: Alcohols

    Substitution: Nitro, sulfonyl, and halogenated derivatives

Scientific Research Applications

1-(4-Cyclohexylphenyl)-2-methylpropan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a lead compound in drug development for various therapeutic areas.

    Industry: It is used in the manufacture of specialty chemicals, fragrances, and as a precursor in polymer synthesis.

Mechanism of Action

The mechanism of action of 1-(4-Cyclohexylphenyl)-2-methylpropan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets can vary based on the specific context of its use. For example, in antimicrobial applications, it may disrupt cell membrane integrity or inhibit key metabolic enzymes.

Comparison with Similar Compounds

    4-Cyclohexylacetophenone: Similar structure but lacks the methylpropanone moiety.

    Cyclohexylbenzene: Lacks the carbonyl group, making it less reactive in certain chemical reactions.

    1-(4-Cyclohexylphenyl)ethanol: The alcohol derivative of 1-(4-Cyclohexylphenyl)-2-methylpropan-1-one.

Uniqueness: this compound is unique due to the presence of both a cyclohexyl group and a methylpropanone moiety, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and research applications.

Properties

IUPAC Name

1-(4-cyclohexylphenyl)-2-methylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O/c1-12(2)16(17)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h8-13H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTYVIEOSHAUDLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1=CC=C(C=C1)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20399125
Record name 1-(4-cyclohexylphenyl)-2-methylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20399125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53207-60-6
Record name 1-(4-Cyclohexylphenyl)-2-methyl-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53207-60-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-cyclohexylphenyl)-2-methylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20399125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Cyclohexylphenyl)-2-methylpropan-1-one
Reactant of Route 2
Reactant of Route 2
1-(4-Cyclohexylphenyl)-2-methylpropan-1-one
Reactant of Route 3
Reactant of Route 3
1-(4-Cyclohexylphenyl)-2-methylpropan-1-one
Reactant of Route 4
Reactant of Route 4
1-(4-Cyclohexylphenyl)-2-methylpropan-1-one
Reactant of Route 5
Reactant of Route 5
1-(4-Cyclohexylphenyl)-2-methylpropan-1-one
Reactant of Route 6
Reactant of Route 6
1-(4-Cyclohexylphenyl)-2-methylpropan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.